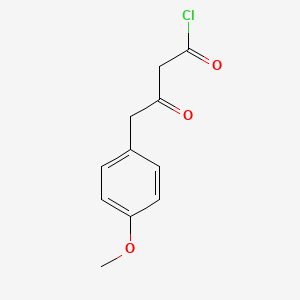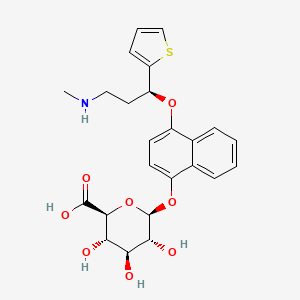
4-Hydroxy Duloxetine b-D-Glucuronide
Vue d'ensemble
Description
4-Hydroxy Duloxetine β-D-Glucuronide is an inactive metabolite derived from duloxetine , a serotonin-norepinephrine reuptake inhibitor (SNRI). Duloxetine is commonly used to treat major depressive disorder, generalized anxiety disorder, fibromyalgia, neuropathic pain, and central sensitization . The glucuronidation of duloxetine leads to the formation of this metabolite.
Synthesis Analysis
The synthesis of 4-Hydroxy Duloxetine β-D-Glucuronide involves the enzymatic conjugation of duloxetine with glucuronic acid. Specifically, cytochrome P450 (CYP) isoforms CYP1A2 and CYP2D6 metabolize duloxetine, followed by glucuronidation .
Molecular Structure Analysis
The molecular formula of 4-Hydroxy Duloxetine β-D-Glucuronide is C24H27NO8S , with a molecular weight of approximately 489.5 g/mol . The structure consists of a glucuronic acid moiety attached to the 4-hydroxy position of duloxetine, forming a glucuronide conjugate.
Applications De Recherche Scientifique
Pharmacokinetic Interactions and Metabolism
4-Hydroxy Duloxetine β-D-Glucuronide is a significant metabolite in pharmacokinetic interactions involving drugs like atomoxetine and duloxetine. Studies have explored its role in the metabolism and pharmacokinetic profiles of these drugs. For instance, the research by Todor et al. (2019) focused on the pharmacokinetic drug-drug interaction between atomoxetine and duloxetine, an enzymatic inhibitor of the same metabolic pathway. It was observed that duloxetine influenced the plasma concentration-time profile of both atomoxetine and its glucuronidated metabolite, 4-hydroxyatomoxetine-O-glucuronide, indicating a complex interplay in drug metabolism and pharmacokinetics (Todor et al., 2019).
Role in Inhibiting MDMA Effects
Hysek et al. (2012) studied the effects of duloxetine, which inhibits the serotonin (5-HT) and norepinephrine (NE) transporter, on the effects of MDMA (ecstasy) both in vitro and in human subjects. The findings highlight the potential role of 4-Hydroxy Duloxetine β-D-Glucuronide in modulating the effects of MDMA, suggesting its significance in understanding the pharmacodynamic responses to drug interactions and its potential in treatment strategies for psychostimulant dependence (Hysek et al., 2012).
Impact on Pharmacokinetics and Drug Interactions
Li et al. (2013) investigated the pharmacokinetics and safety of duloxetine enteric-coated tablets in Chinese healthy volunteers. Their study provides valuable insights into the dose proportionality and duloxetine levels in human plasma after administration of single or multiple doses, shedding light on the pharmacokinetic properties and potential interactions involving 4-Hydroxy Duloxetine β-D-Glucuronide (Li et al., 2013).
Exploring Pharmacodynamic Properties
Hua et al. (2004) explored the effect of duloxetine on the pharmacokinetics and tolerability of tolterodine and its active 5-hydroxymethyl metabolite (5-HM) in healthy volunteers. The study illuminates the potential of 4-Hydroxy Duloxetine β-D-Glucuronide in influencing the pharmacokinetic and pharmacodynamic properties of other drugs, offering a pathway to understanding complex drug interactions and their clinical implications (Hua et al., 2004).
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO8S/c1-25-11-10-17(18-7-4-12-34-18)31-15-8-9-16(14-6-3-2-5-13(14)15)32-24-21(28)19(26)20(27)22(33-24)23(29)30/h2-9,12,17,19-22,24-28H,10-11H2,1H3,(H,29,30)/t17-,19-,20-,21+,22-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIZFSZXDHWUJZ-ANUWOGMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@@H](C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy Duloxetine b-D-Glucuronide | |
CAS RN |
741693-83-4 | |
| Record name | 4-Hydroxy duloxetine beta-D-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0741693834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-HYDROXY DULOXETINE .BETA.-D-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF5FP4W1EJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B1415179.png)
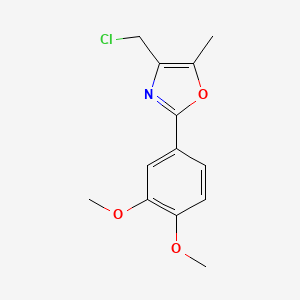

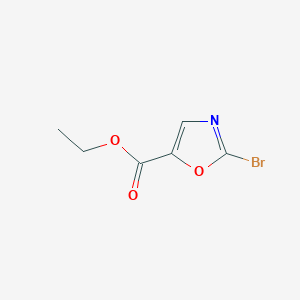

![2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1415190.png)
![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1415193.png)
![N-[(2-bromophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1415194.png)
![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1415195.png)

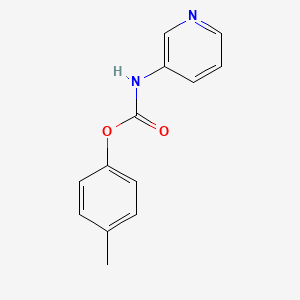
![[2-(But-2-ynyloxy)pyridin-3-yl]methylamine](/img/structure/B1415198.png)
